molecular formula C19H29NaO5S B13825354 Epiandrosterone sulfate sodium salt

Epiandrosterone sulfate sodium salt

Cat. No.: B13825354
M. Wt: 392.5 g/mol
InChI Key: CZADSKBJSXZLIB-RAINVEOOSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of epiandrosterone sulfate sodium salt involves the sulfation of epiandrosterone. This can be achieved through various chemical reactions, including the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfation processes. These processes may use enzymatic methods, such as the use of arylsulfatase from Pseudomonas aeruginosa, to achieve the sulfation of epiandrosterone . The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Epiandrosterone sulfate sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can convert epiandrosterone sulfate into more oxidized forms, such as epiandrosterone ketone.

    Reduction: Reduction reactions can convert epiandrosterone sulfate back into epiandrosterone.

    Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions include epiandrosterone ketone (from oxidation), epiandrosterone (from reduction), and various substituted derivatives (from substitution reactions).

Scientific Research Applications

Epiandrosterone sulfate sodium salt has a wide range of scientific research applications:

Properties

Molecular Formula

C19H29NaO5S

Molecular Weight

392.5 g/mol

IUPAC Name

sodium;[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C19H30O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h12-16H,3-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t12-,13-,14-,15-,16-,18-,19-;/m0./s1

InChI Key

CZADSKBJSXZLIB-RAINVEOOSA-M

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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